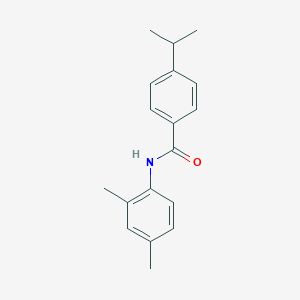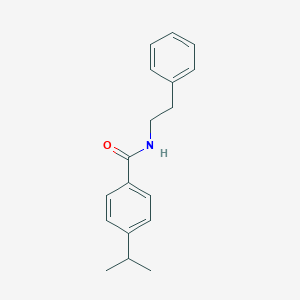
N-(2,4-dimethylphenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-4-isopropylbenzamide, also known as DPA or Dibenzoylmethane, is a synthetic compound that has gained attention for its potential applications in scientific research. DPA is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. Its chemical formula is C17H19NO and it has a molecular weight of 253.34 g/mol. In
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-4-isopropylbenzamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. By inhibiting AKT activity, this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethylphenyl)-4-isopropylbenzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for various applications.
将来の方向性
There are several future directions for research on N-(2,4-dimethylphenyl)-4-isopropylbenzamide. One area of interest is in the development of this compound-based therapies for cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, more studies are needed to determine the optimal dosage and administration of this compound for different applications. Overall, this compound is a promising compound with potential applications in various scientific fields.
合成法
N-(2,4-dimethylphenyl)-4-isopropylbenzamide can be synthesized through a reaction between 2,4-dimethylbenzoyl chloride and isopropylamine. The reaction takes place in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
科学的研究の応用
N-(2,4-dimethylphenyl)-4-isopropylbenzamide has been investigated for its potential applications in various scientific fields. One of the most notable applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that this compound works by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
特性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-12(2)15-6-8-16(9-7-15)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
InChIキー |
DXSBKZUGHGBQRY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-(3,5-dichloro-2-methoxybenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B263721.png)

![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)



![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)


